N-Ethoxy-N-ethylaniline
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Overview
Description
N-Ethoxy-N-ethylaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the nitrogen atom is bonded to both an ethoxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethoxy-N-ethylaniline can be synthesized through a multi-step process involving the reaction of aniline with ethyl iodide in the presence of a base, followed by the reaction with ethyl chloroformate. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethoxy-N-ethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N-Ethoxy-N-ethylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Ethoxy-N-ethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The ethoxy and ethyl groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-ethylaniline: Similar structure but with a methyl group instead of an ethoxy group.
N-Ethyl-N-phenylaniline: Contains a phenyl group instead of an ethoxy group.
N-Ethoxy-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-Ethoxy-N-ethylaniline is unique due to the presence of both an ethoxy and an ethyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
46038-83-9 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-ethoxy-N-ethylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
UBCKKDUHVZNHMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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